molecular formula C7H5NO2 B1605675 2,6-Dihydroxybenzonitrile CAS No. 57764-46-2

2,6-Dihydroxybenzonitrile

Cat. No. B1605675
Key on ui cas rn: 57764-46-2
M. Wt: 135.12 g/mol
InChI Key: IEQIEHQVSNLTNH-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

A mixture of 2,6-dihydroxybenzaldehyde (300 mg, 2.17 mmol) and hydroxylamine sulfate (758 mg, 6.51 mmol) in water (30 mL) is stirred at RT for 45 min. Methylene chloride (60 mL) is added followed by NaHCO3 (911 mg, 10.85 mmol) and the mixture is stirred at RT for 30 min. The organic phase is separated and dried over sodium sulfate and the solvent removed under reduced pressure to give the title compound as a pale yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
758 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
911 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[CH:4]=O.S(O)(O)(=O)=O.[NH2:16]O.C(Cl)Cl.C([O-])(O)=O.[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[C:4]#[N:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC1=C(C=O)C(=CC=C1)O
Name
Quantity
758 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
911 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=C(C#N)C(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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